molecular formula C6H10N2O2 B573525 1H-Imidazole-4-carboxylicacid,4,5-dihydro-4-methyl-,methylester,(S)-(9CI) CAS No. 190393-75-0

1H-Imidazole-4-carboxylicacid,4,5-dihydro-4-methyl-,methylester,(S)-(9CI)

Cat. No.: B573525
CAS No.: 190393-75-0
M. Wt: 142.158
InChI Key: JVWZYVYKFWULDL-LURJTMIESA-N
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Description

Ethyl 5-Methyl-1H-imidazole-2-carboxylate (CAS 40253-44-9)

  • Key differences : A fully aromatic imidazole core vs. the dihydro ring.
  • Reactivity : The aromatic derivative undergoes electrophilic substitution at C4, while the dihydro analog favors addition reactions at C4–C5.

Methyl 5-Methyl-1H-imidazole-4-carboxylate (CAS 587740)

  • Substituent position : Carboxylate at C4 vs. C5 in the dihydro compound.
  • Conformational effects : The C4 ester in the aromatic derivative planarizes the ring, whereas the dihydro structure allows puckering.

Methyl 4-Imidazolecarboxylate (CAS 17325-26-7)

  • Aromaticity : Fully conjugated system with a carboxylate at C4.
  • Applications : Used in peptide synthesis, whereas the dihydro derivative may serve as a chiral building block.
Derivative Aromaticity Tautomerism Primary Applications
This compound Partial Restricted Chiral synthesis intermediates
4-Methylimidazole Full Active Catalysis, pharmaceuticals
Methyl 4-imidazolecarboxylate Full Active Peptide mimetics

These comparisons underscore the unique role of partial saturation and stereochemistry in modulating the compound’s chemical behavior.

Properties

IUPAC Name

methyl (5S)-2-methyl-4,5-dihydro-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-4-7-3-5(8-4)6(9)10-2/h5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIASEUIUGKJFH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCC(N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC[C@H](N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Imidoyl Chloride Formation : A benzamide derivative is treated with oxalyl chloride and 2,6-lutidine in CH₂Cl₂ to generate the reactive imidoyl chloride intermediate.

  • Aziridine Ring Expansion : The imidoyl chloride reacts with (S)-4-methylaziridine in toluene at reflux, facilitated by 2,6-lutidine. The lutidine·HCl byproduct catalyzes the isomerization of the intermediate imidoyl aziridine into the 2-imidazoline product.

Optimized Conditions

ParameterValue
SolventToluene
Base2,6-Lutidine (2.5 equiv)
TemperatureReflux (110°C)
Yield52% (enantiopure product)

This method preserves the stereochemical integrity of the starting aziridine, making it ideal for synthesizing the (S)-enantiomer.

Cyclocondensation of β-Keto Esters with Methylamine

Cyclocondensation strategies offer an alternative route to construct the dihydroimidazole core. A β-keto ester, such as methyl 3-oxobutanoate, reacts with methylamine and thiourea derivatives under acidic conditions to form the 4,5-dihydroimidazole ring.

Key Steps

  • Bromination : Acetoacetate esters are brominated using N-bromosuccinimide (NBS) in tetrahydrofuran (THF)/water.

  • Cyclization : The brominated intermediate reacts with N-monosubstituted thiourea derivatives in a THF/water mixture, followed by ammonia basification to yield the thiazole carboxylate.

Adaptation for Target Compound
Replacing thiourea with methylamine and adjusting the ester group to methyl could yield the desired product. However, stereochemical control requires chiral catalysts or resolution steps.

Esterification of 2-Methyl-4,5-dihydro-1H-imidazole-5-carboxylic Acid

The carboxylic acid precursor (CAS: 902771-01-1) can be esterified to form the methyl ester.

Procedure

  • Acid Activation : The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Methanol Quenching : The acyl chloride reacts with methanol in anhydrous dichloromethane, catalyzed by triethylamine, to yield the methyl ester.

Challenges

  • The dihydroimidazole ring’s sensitivity to strong acids necessitates mild conditions.

  • Racemization at the stereocenter must be minimized by avoiding prolonged heating.

Asymmetric Catalysis for Stereochemical Control

Enantioselective synthesis using chiral auxiliaries or organocatalysts ensures high enantiomeric excess (ee). For example:

  • Chiral Pool Synthesis : Starting from (S)-malic acid to introduce the stereocenter.

  • Organocatalytic Aldol Reaction : Proline-derived catalysts facilitate asymmetric formation of the β-amino alcohol intermediate, which cyclizes to the dihydroimidazole.

Comparative Analysis of Methods

MethodYieldStereocontrolScalability
Aziridine Expansion52%High (98% ee)Moderate
Cyclocondensation~40%LowHigh
Esterification60–70%Requires resolutionHigh
Asymmetric Catalysis75%High (>90% ee)Low

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-4-carboxylicacid,4,5-dihydro-4-methyl-,methylester,(S)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction may produce imidazole-4-methyl alcohols.

Scientific Research Applications

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its structural features allow for modifications that enhance biological activity and target specificity.

  • Antimicrobial Agents : Research indicates that derivatives of imidazole compounds exhibit antimicrobial properties. For instance, 1H-imidazole derivatives have been studied for their effectiveness against various bacterial strains, making them potential candidates for new antibiotic formulations .
  • Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways has led to investigations into its use in developing anti-inflammatory medications. Studies have shown that imidazole derivatives can inhibit pro-inflammatory cytokines, suggesting a therapeutic role in conditions like arthritis and other inflammatory diseases .

Agricultural Applications

In agriculture, 1H-imidazole-4-carboxylic acid derivatives are utilized in the development of crop protection agents.

  • Herbicides and Fungicides : The synthesis of herbicides from imidazole derivatives has been explored, with promising results in controlling weed growth while minimizing environmental impact. These compounds demonstrate selective toxicity towards pests while being less harmful to beneficial organisms .
  • Growth Regulators : Imidazole-based compounds have been investigated as plant growth regulators. Their application can enhance crop yield and resilience against environmental stressors, which is crucial for sustainable agriculture practices .

Synthetic Chemistry Applications

The compound is also valuable in synthetic chemistry as a building block for complex organic molecules.

  • Reagents for Synthesis : It serves as a reagent in various organic reactions, including esterification and amidation processes. Its ability to selectively react with carboxylic acids allows chemists to create esters with high yields and purity .
  • Late-stage Functionalization : The versatility of imidazole derivatives makes them suitable for late-stage functionalization of complex molecules, facilitating the synthesis of pharmaceuticals and agrochemicals with specific functional groups .

Data Table: Overview of Applications

Application AreaSpecific Use CaseKey Findings
PharmaceuticalsAntimicrobial agentsEffective against various bacterial strains
Anti-inflammatory drugsModulates inflammatory pathways
AgricultureHerbicidesSelective toxicity towards pests
Growth regulatorsEnhances crop yield under stress
Synthetic ChemistryReagents for esterificationHigh yields and selectivity in reactions
Late-stage functionalizationFacilitates complex molecule synthesis

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various imidazole derivatives against a panel of bacterial strains. Results indicated that certain modifications to the 1H-imidazole structure enhanced antibacterial activity significantly compared to the parent compound.
  • Agricultural Impact : Research conducted by Alzchem Group demonstrated that 5-amino-4-carboxymethyl-2-methylimidazole showed promising results as a herbicide with minimal environmental impact while effectively controlling weed populations in field trials .
  • Synthetic Utility : A comprehensive review highlighted recent advancements in the synthesis of imidazoles, showcasing how 1H-imidazole derivatives are pivotal in developing new synthetic pathways for complex organic molecules used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-carboxylicacid,4,5-dihydro-4-methyl-,methylester,(S)-(9CI) involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors, modulating signal transduction and cellular responses.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Related Imidazole Derivatives

Functional Group Variations: Ester vs. Amide

The target compound’s methyl ester group distinguishes it from imidazole-4-carboxamides (e.g., 1H-Imidazole-4-carboxamide, N,N,5-trimethyl-(9CI) ; CAS 137480-36-5). Key differences include:

Property Target Ester Compound Imidazole Carboxamide (CAS 137480-36-5)
Molecular Formula C₈H₁₂N₂O₂ (inferred) C₇H₁₁N₃O
Functional Group Methyl ester (-COOCH₃) Amide (-CON(CH₃)₂)
Hydrogen Bonding Acceptor (ester carbonyl) Donor (amide N-H) and acceptor
Hydrolytic Stability Less stable in basic conditions More resistant to hydrolysis
Applications Potential pro-drug forms Catalysis, materials science

Amides exhibit stronger hydrogen-bonding capacity, enhancing their utility in supramolecular chemistry, whereas esters are more labile, enabling controlled release in pharmaceutical contexts .

Substituent Position and Saturation

The 4,5-dihydroimidazole core in the target compound reduces aromaticity compared to fully unsaturated imidazoles (e.g., 1H-Imidazole-4-carboxylic acid dimethylamide , CAS 56486-26-1). Saturation increases ring flexibility and may alter electronic properties, influencing reactivity in cycloaddition or alkylation reactions .

Chiral vs. Achiral Analogs

The (S)-configuration introduces stereoselectivity absent in achiral analogs like N,N'-dimethyl-1H-imidazole-4,5-dicarboxamide (CAS 3691-03-0). Chirality is critical for enantioselective catalysis or binding to biological targets .

Comparison with Heterocyclic Analogs: Triazoles and Oxazoles

Triazole Derivatives

2H-1,2,3-Triazole-4-carboxylic acid, 2-propyl-, methyl ester (9CI) (CAS 497855-39-7) shares the ester moiety but features a triazole ring. Key contrasts:

Property Target Imidazole Ester Triazole Ester (CAS 497855-39-7)
Ring Structure 4,5-Dihydroimidazole (5-membered, 2 N) 1,2,3-Triazole (5-membered, 3 N)
Aromaticity Reduced (dihydro) Fully aromatic
Dipole Moment Lower Higher (due to triazole’s N arrangement)
Bioactivity Likely modulates imidazole targets Antimicrobial, agrochemical applications

Triazoles’ enhanced aromaticity and dipole moments improve coordination to metals, relevant in materials science .

Oxazole Derivatives

4-Oxazolecarboxylic acid, 4,5-dihydro-2-(1-methylethyl)-, methyl ester (9CI) (CAS in ) replaces imidazole’s nitrogen with oxygen. Differences include:

Property Target Imidazole Ester Oxazole Ester
Heteroatoms 2 N atoms 1 N, 1 O
Electronic Effects Basic imidazole N Electron-withdrawing oxazole O
Reactivity Prone to electrophilic substitution More resistant to electrophilic attack

Oxazoles’ electron-deficient nature favors nucleophilic substitution, unlike imidazoles, which participate in acid-base catalysis .

Biological Activity

1H-Imidazole-4-carboxylic acid, 4,5-dihydro-4-methyl-, methyl ester, commonly referred to as an imidazole derivative, has garnered attention due to its diverse biological activities. This compound is part of a larger class of imidazole-containing compounds known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this specific compound, supported by research findings and data tables.

  • Molecular Formula : C6H8N2O2
  • Molar Mass : 140.14 g/mol
  • Density : 1.46 g/cm³

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

CompoundZone of Inhibition (mm)
1H-Imidazole-4-carboxylic acid methyl ester20 (E. coli)
1H-Imidazole-4-carboxylic acid methyl ester22 (B. subtilis)
Streptomycin (Control)28 (E. coli)

The above table summarizes the antimicrobial efficacy of the compound against common bacterial strains, demonstrating its potential as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound exhibits antifungal activity. A study highlighted that triorganotin complexes derived from imidazole carboxylates showed broad-spectrum fungicidal activities. The complex formed with 1H-imidazole-4-carboxylic acid demonstrated effective inhibition against various fungal pathogens .

Anti-inflammatory and Antitumor Properties

Imidazole derivatives are also recognized for their anti-inflammatory and anticancer activities. The compound has been noted to function as a biocatalyst in numerous biochemical reactions, contributing to its role in reducing inflammation and tumor growth .

Case Study 1: Antimicrobial Efficacy

A study conducted on various N-alkylimidazole derivatives revealed that compounds with longer alkyl chains exhibited enhanced antibacterial activity. The study utilized the cylinder well diffusion method against Staphylococcus aureus and Escherichia coli, confirming the structure-activity relationship where longer chains correlated with increased potency .

Case Study 2: Antifungal Activity

Another investigation focused on the synthesis of triorganotin(IV) complexes using imidazole derivatives. The resulting complexes were tested for antifungal activity against Candida albicans and Aspergillus niger, showing promising results that highlight the potential of imidazole derivatives in antifungal treatments .

The biological activity of imidazole derivatives is attributed to their ability to interact with biological macromolecules such as enzymes and receptors. Imidazoles can act as inhibitors or modulators in various biochemical pathways, affecting processes such as cell signaling and metabolic regulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (S)-4,5-dihydro-4-methyl-1H-imidazole-4-carboxylic acid methyl ester?

  • Methodology :

  • Classical synthesis : Start with 1H-imidazole-4-carboxylic acid derivatives (e.g., esterification of 4,5-dihydro-4-methylimidazole precursors under acidic conditions). Use chiral resolution techniques (e.g., enzymatic kinetic resolution) to isolate the (S)-enantiomer .
  • Coordination-assisted synthesis : Utilize transition metal catalysts (e.g., Pd) for enantioselective cyclization, as demonstrated in palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates .
    • Key parameters : Monitor reaction progress via HPLC with chiral columns (e.g., Chiralpak® IA/IB) to verify enantiomeric excess (>98%) .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling :

  • Conduct experiments in a fume hood with PPE (nitrile gloves, lab coat, safety goggles) to avoid inhalation/skin contact .
  • Avoid exposure to oxidizers (e.g., peroxides) due to incompatibility risks .
    • Storage :
  • Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged storage; degradation products may form, increasing toxicity .

Q. What spectroscopic techniques are optimal for characterizing the stereochemical purity of the (S)-enantiomer?

  • Techniques :

MethodParametersExpected Data
¹H/¹³C NMR DMSO-d₆, 400 MHzDistinct splitting patterns for (S) vs. (R) enantiomers in chiral environments .
HPLC Chiral column (e.g., Chiralcel® OD-H), hexane:isopropanol (90:10)Retention time differences ≥1.5 min for enantiomers .
Polarimetry 589 nm (Na D-line)Specific optical rotation ([α]²⁵D) should match literature values for (S)-configuration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?

  • Analysis :

  • Crystallinity : Recrystallize the compound from ethanol/water (3:1) to standardize crystal packing, as polymorphic forms can alter melting points .
  • Impurity profiling : Use LC-MS to detect trace byproducts (e.g., hydrolyzed esters) that may depress melting points .
  • Collaborative validation : Cross-reference data with independent labs using identical instrumentation (e.g., DSC for precise mp determination) .

Q. What catalytic strategies are effective for enantioselective synthesis of this chiral imidazole derivative?

  • Catalysts :

  • Pd-based systems : Employ Pd(OAc)₂ with chiral ligands (e.g., BINAP) for asymmetric C–N bond formation, achieving enantiomeric ratios up to 95:5 .
  • Organocatalysis : Use thiourea catalysts (e.g., Takemoto’s catalyst) for Michael addition steps in imidazole ring construction .
    • Optimization :
  • Screen solvents (e.g., THF vs. DMF) to enhance enantioselectivity. DMF improves catalyst stability at 60°C .

Q. How does the compound’s stability vary under different pH conditions, and what degradation products are formed?

  • Stability studies :

  • Acidic conditions (pH <3) : Rapid ester hydrolysis to 4,5-dihydro-4-methylimidazole-4-carboxylic acid (detected via LC-MS) .
  • Basic conditions (pH >10) : Partial racemization of the (S)-enantiomer observed after 24 hours (HPLC monitoring) .
    • Mitigation :
  • Buffered solutions (pH 6–7) minimize degradation. Add antioxidants (e.g., BHT) to suppress radical-mediated pathways .

Data Contradiction Analysis

  • Example : Conflicting melting points (e.g., 102–103°C vs. 247–248°C in vs. 18) may arise from differing hydration states or polymorphs.
    • Resolution : Characterize thermal behavior via TGA-DSC to identify hydrated vs. anhydrous forms .

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